Array ( [bid] => 13283266 ) Buy 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Catalog No.
S13801053
CAS No.
M.F
C10H10ClN3
M. Wt
207.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Product Name

4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

IUPAC Name

4-(2-chlorophenyl)-2-methylpyrazol-3-amine

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

InChI

InChI=1S/C10H10ClN3/c1-14-10(12)8(6-13-14)7-4-2-3-5-9(7)11/h2-6H,12H2,1H3

InChI Key

SUTXJJUQBITYJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2Cl)N

4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound characterized by its pyrazole ring structure, substituted with a chlorophenyl group and a methyl group. Its molecular formula is C₁₀H₁₀ClN₃, and it has a molecular weight of approximately 207.66 g/mol. The compound features a five-membered ring containing two nitrogen atoms, which contributes to its chemical reactivity and biological activity.

Typical of pyrazole derivatives. Notably, it can participate in:

  • Oxidative Dehydrogenation: This reaction leads to the formation of azopyrrole derivatives, showcasing its potential for further synthetic transformations .
  • Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, which can be exploited in the synthesis of more complex molecules .

4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits significant biological activity. Research indicates that pyrazole derivatives often possess antimicrobial and anticancer properties. For instance, similar compounds have been evaluated for their potential as antimicrobial agents and exhibit promising results against various pathogens . Additionally, compounds with similar structures have shown efficacy in inhibiting specific enzymes related to cancer progression.

The synthesis of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives in the presence of a catalyst.
  • Cyclization Reactions: Following initial condensation, cyclization can occur to form the pyrazole ring.
  • Modification of Existing Pyrazole Derivatives: Pre-existing pyrazole compounds can be modified through substitution reactions to introduce the chlorophenyl group.

These methods are crucial for producing this compound in a laboratory setting and can be adjusted based on desired yields and purity levels.

The applications of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine span various fields:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Similar compounds have been utilized in pesticide formulations owing to their biological efficacy against pests and diseases.
  • Material Science: Pyrazole derivatives are also explored for their potential use in developing new materials with unique properties.

Interaction studies involving 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine focus on its binding affinity with various biological targets. These studies typically assess:

  • Enzyme Inhibition: Investigating how the compound inhibits enzymes associated with disease pathways.
  • Receptor Binding: Evaluating its affinity for specific receptors involved in cellular signaling pathways.

Such studies are essential for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amineChlorophenyl group at position 3Different substitution pattern affects reactivity
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amineMethyl group at position 4Variation in substitution position influences properties
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazoleContains an ethyl group instead of an amineOffers different solubility and stability profiles

These compounds highlight the diversity within the pyrazole family while underscoring the unique properties imparted by specific substitutions on the ring structure.

Condensation Routes Using β-Ketonitrile Precursors

The synthesis of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine through β-ketonitrile condensation routes represents a fundamental approach in pyrazole chemistry. β-Ketonitriles serve as versatile intermediates for the preparation of 5-amino pyrazoles through their reaction with hydrazine derivatives under various conditions [1]. The condensation of β-ketonitrile precursors with methylhydrazine provides direct access to the target compound through a nucleophilic addition-cyclization mechanism [1].

The reaction typically involves heating β-ketonitrile derivatives with hydrazine in various solvents or under microwave conditions [1]. For chlorophenyl-substituted systems, the presence of the electron-withdrawing chlorine substituent influences both the reactivity and regioselectivity of the condensation process [2]. Benzoylacetonitrile and related β-ketonitriles can undergo cyclization reactions with hydrazine derivatives to form pyrazoles with yields ranging from moderate to excellent depending on reaction conditions [1].

Optimization studies have demonstrated that microwave-assisted synthesis of 5-amino pyrazoles from β-ketonitriles can be achieved using methylhydrazine in methanol under controlled conditions [1]. The reaction proceeds through sequential nucleophilic addition, intramolecular cyclization, and elimination steps, with the β-ketonitrile serving as both the carbonyl and nitrile source for pyrazole ring formation [2].

Table 1: β-Ketonitrile Condensation Conditions for Pyrazole Synthesis

SubstrateHydrazine EquivalentSolventTemperature (°C)TimeYield (%)Reference
BenzoylacetonitrileMethylhydrazine (1.3 eq)Methanol1505 min (MW)78-85 [1]
β-Ketonitrile derivativesHydrazine (1.2 eq)EthanolReflux2-5 h70-95 [2]
Aryl β-ketonitrilesMethylhydrazine (1.1 eq)Dimethylformamide10030 min65-90 [1]

Hydrazine-Based Cyclization Strategies

Hydrazine-based cyclization represents the most established method for constructing the pyrazole core of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine. The cyclocondensation reaction between appropriate hydrazine derivatives and 1,3-difunctional systems provides the primary approach for obtaining substituted pyrazoles [2] [3]. Methylhydrazine serves as the key reagent for introducing the N-methyl substituent at the 1-position of the pyrazole ring [2].

The mechanism involves initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and elimination of water [3]. For 2-chlorophenyl substituted systems, the reaction typically proceeds through formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazole [4]. The electron-withdrawing nature of the chlorine substituent affects the electronic properties of the aromatic ring, influencing the reaction kinetics and product distribution [5].

Direct N-heterocyclization of hydrazines with metal-acetylacetonate complexes has been developed as an alternative approach, providing tri-substituted pyrazoles in excellent yields without requiring additional bases or additives [4]. This method has shown particular effectiveness for synthesizing N-aryl substituted pyrazoles under microwave irradiation conditions [4].

Table 2: Hydrazine Cyclization Methods for Pyrazole Formation

MethodHydrazine TypeCatalyst/AdditiveReaction ConditionsYield Range (%)Reference
Traditional condensationMethylhydrazineAcetic acidReflux, 2-4 h60-85 [3]
Microwave-assistedPhenylhydrazineNone150°C, 5-10 min75-92 [4]
Metal-mediatedAryl hydrazinesMetal acetylacetonateMW, RT-80°C80-95 [4]
Copper-catalyzedSubstituted hydrazinesCopper triflate (20 mol%)120°C, 20 min70-90 [6]

Regioselectivity Challenges in Pyrazole Ring Formation

Regioselectivity represents a critical challenge in the synthesis of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, particularly when using unsymmetrical 1,3-dicarbonyl precursors. The condensation of hydrazine derivatives with 1,3-diketones typically results in the formation of two regioisomers, where the substituted heteroatom can be positioned adjacent to either substituent [2] [3]. The regioselectivity is significantly influenced by the electronic and steric properties of the substituents [5].

For chlorophenyl-substituted systems, the electron-withdrawing nature of the chlorine atom affects the electrophilic character of adjacent carbonyl groups, leading to preferential attack at specific positions [7]. Studies have demonstrated that fluorinated alcohol solvents such as trifluoroethanol and hexafluoroisopropanol can dramatically improve regioselectivity, achieving ratios up to 99:1 in favor of the desired 5-arylpyrazole isomers [7].

The use of trifluoromethyl-substituted 1,3-diketones with phenylhydrazine has shown exceptional regioselectivity (98:2) due to the strong electron-withdrawing effect of the trifluoromethyl group [8]. This selectivity enhancement is attributed to the preferential nucleophilic attack at the carbonyl carbon bearing the more electron-deficient substituent [7].

Table 3: Regioselectivity Data for Pyrazole Formation

Substrate SystemHydrazineSolventMajor:Minor RatioConditionsReference
1,3-DiketonesMethylhydrazineEthanol1:1 to 3:2Room temperature [3]
Trifluoromethyl diketonesPhenylhydrazineHexafluoroisopropanol99:1Reflux [7]
Chlorophenyl diketonesMethylhydrazineTrifluoroethanol95:560°C [7]
Acetylenic ketonesHydrazine hydrateEthanolSingle isomerReflux [3]

Catalytic Systems for Yield Improvement

The development of efficient catalytic systems has significantly enhanced the synthesis of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine and related pyrazole derivatives. Palladium-phenanthroline catalyst systems have demonstrated exceptional effectiveness for pyrazole synthesis, providing high yields and broad substrate scope [9]. The use of 10 mol% palladium acetate with 30 mol% phenanthroline in toluene at 160°C has achieved yields up to 93% for various substituted pyrazoles [9].

Copper-based catalytic systems have shown particular promise for pyrazole formation from hydrazone precursors. Copper chloride in dimethyl sulfoxide provides 86% yield for pyrazole derivatives, significantly outperforming other copper salts and alternative metal catalysts [10]. The reaction mechanism involves copper-mediated oxidative coupling, with the metal center facilitating both the cyclization and oxidation steps [10].

Cerium-based organocatalysts have emerged as highly effective systems for pyrazole synthesis under mild conditions. The use of cerium-proline complexes as catalysts in ethanol provides 70-91% yields for various pyrazole derivatives from 1,3-dicarbonyl compounds and phenylhydrazine [11]. These catalysts offer advantages of low toxicity, reusability, and operation under ambient conditions [11].

Table 4: Catalytic Systems for Pyrazole Synthesis Optimization

Catalyst SystemLoading (mol%)SolventTemperature (°C)Yield Range (%)Substrate ScopeReference
Palladium acetate/Phenanthroline10/30Toluene16085-93Aryl halides [9]
Copper chloride20Dimethyl sulfoxide8070-86Hydrazones [10]
Cerium-proline complex5EthanolRoom temperature70-911,3-Dicarbonyls [11]
Scandium triflate10Solvent-free8075-95Aldehydes/β-ketoesters [6]
Iodine/tert-butyl hydroperoxide20/200Dimethylformamide8060-81Hydrazones/olefins [10]

Comparative Analysis with 3- and 4-Chlorophenyl Isomers

The comparative synthesis of 4-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine versus its 3- and 4-chlorophenyl isomers reveals significant differences in reactivity, selectivity, and synthetic accessibility. The position of the chlorine substituent on the phenyl ring substantially affects both the electronic properties and steric environment during pyrazole formation [12] [13].

For 4-chlorophenyl derivatives, the para-substitution pattern provides enhanced stability and typically higher yields in condensation reactions compared to ortho-substituted analogs [12]. Studies have demonstrated that 4-chlorophenyl pyrazole derivatives can be obtained in 80-90% yields using standard condensation methods, while 2-chlorophenyl analogs often require more forcing conditions or specialized catalysts [13].

The 3-chlorophenyl isomer exhibits intermediate reactivity between the 2- and 4-chlorophenyl derivatives. Meta-substitution reduces the direct electronic influence on the reaction center while maintaining moderate yields in the 70-85% range [12]. The regioselectivity patterns also differ significantly among the isomers, with 4-chlorophenyl derivatives showing superior selectivity in most synthetic approaches [14].

Table 5: Comparative Synthesis Data for Chlorophenyl Pyrazole Isomers

Isomer PositionTypical Yield (%)Reaction Time (h)RegioselectivityOptimal ConditionsReference
2-Chlorophenyl65-804-885:15Elevated temperature, catalyst [13]
3-Chlorophenyl70-853-690:10Standard conditions [12]
4-Chlorophenyl80-902-495:5Mild conditions [12] [13]

Solubility Characteristics in Organic Solvents

4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, with molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g/mol [2], exhibits distinctive solubility patterns that are characteristic of substituted pyrazole-5-amines. The compound demonstrates favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions.

The compound shows enhanced solubility in polar protic solvents such as methanol and ethanol [4]. This solubility behavior can be attributed to the presence of the primary amine group at the 5-position, which serves as both a hydrogen bond donor and acceptor. The N-methyl substituent at the 1-position provides additional polarity while maintaining moderate lipophilicity due to the chlorophenyl group.

Table 1: Solubility Classification of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine in Organic Solvents

Solvent ClassSolubilityMechanism
MethanolHighHydrogen bonding with amine group
EthanolHighHydrogen bonding with amine group
Polar aprotic solventsModerateDipole-dipole interactions
AcetonitrileModeratePolar interactions
DimethylformamideModeratePolar interactions
WaterLimitedHydrophobic chlorophenyl group

The compound's solubility in organic solvents is further enhanced by the electron-withdrawing nature of the chlorine substituent, which increases the polarity of the aromatic ring system [5]. Similar pyrazole derivatives such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine demonstrate comparable solubility patterns, being soluble in methanol while showing limited water solubility [6].

Thermal Stability and Phase Transition Behavior

The thermal behavior of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine follows patterns typical of substituted pyrazole-5-amines. Related compounds in this class exhibit melting points ranging from 150-175°C [7] [8], indicating substantial thermal stability.

Differential scanning calorimetry analysis of similar chlorophenyl pyrazole derivatives reveals characteristic endothermic transitions corresponding to melting processes [9]. The thermal stability is influenced by the presence of the chlorine substituent, which can participate in weak intermolecular interactions that stabilize the crystal lattice.

Table 2: Thermal Properties of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine and Related Compounds

PropertyValueReference Compound
Melting Point150-175°CSimilar pyrazole-5-amines [7] [8]
Thermal StabilityStable to 200°CPyrazole derivatives [10]
Decomposition Temperature>250°CRelated structures [11]
Glass TransitionNot observedCrystalline nature

The compound exhibits stable thermodynamic behavior at temperatures up to 200°C, with decomposition processes typically occurring above 250°C [10]. The thermal stability is attributed to the aromatic nature of both the pyrazole ring and the chlorophenyl substituent, which provide resistance to thermal decomposition.

Thermal analysis reveals that the compound undergoes a single-phase transition corresponding to melting, with no evidence of polymorphic transitions or complex phase behavior . The heating rate dependency observed in related compounds suggests that controlled thermal analysis conditions are essential for accurate characterization.

Acid-Base Behavior and Protonation Sites

The acid-base properties of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine are dominated by the presence of the primary amine group at the 5-position. The compound exhibits basic character with an estimated pKa value of approximately 8.5 for the protonated amine , placing it within the typical range for aromatic amines.

The pyrazole ring system contributes additional complexity to the acid-base behavior. The N-methyl substituent at the 1-position eliminates the possibility of pyrazole ring tautomerism, providing a fixed substitution pattern that influences the electronic properties of the system [5].

Table 3: Acid-Base Properties of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

PropertyValueMechanism
pKa (amine)~8.5Protonation of 5-amino group
Basic CharacterModerateAromatic amine basicity
Protonation Site5-Amino groupPrimary amine functionality
pH StabilitypH 2-10Stable in physiological range

The electron-withdrawing effect of the chlorine substituent on the phenyl ring reduces the basicity of the amine group compared to unsubstituted derivatives [14]. This effect is transmitted through the conjugated system, influencing the electron density at the amino nitrogen.

Under physiological conditions (pH 7.4), the compound exists predominantly in the protonated form, with the amino group carrying a positive charge [15]. This protonation state affects both solubility and potential biological interactions.

Hydrogen Bonding Network Analysis

The hydrogen bonding capabilities of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine are primarily determined by the 5-amino group, which serves as both a hydrogen bond donor and acceptor. The compound exhibits one hydrogen bond donor and two hydrogen bond acceptors according to computational analysis [16].

Crystal structure analysis of related pyrazole-5-amines reveals the formation of extensive hydrogen bonding networks [17] [18]. The primary amine group typically forms N-H⋯N hydrogen bonds with adjacent molecules, creating chain-like or dimeric structures in the solid state.

Table 4: Hydrogen Bonding Analysis of 4-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

ParameterValueDescription
Hydrogen Bond Donors1Primary amine group
Hydrogen Bond Acceptors2Pyrazole nitrogens
Typical Bond Lengths2.8-3.0 ÅN-H⋯N interactions
Bond Angles160-180°Linear hydrogen bonds

The chlorine substituent on the phenyl ring can participate in weak C-H⋯Cl interactions, contributing to the overall crystal packing stability [19]. These secondary interactions, while weaker than conventional hydrogen bonds, play a significant role in determining the solid-state structure.

Intermolecular hydrogen bonding patterns in the crystal structure typically involve the formation of centrosymmetric dimers or extended chain structures [17]. The specific geometry of these interactions depends on the crystal packing arrangement and the presence of other intermolecular forces.

The N-methyl group at the 1-position of the pyrazole ring can also participate in weak C-H⋯N interactions, though these are generally less significant than the primary N-H⋯N hydrogen bonds formed by the amino group [18]. The overall hydrogen bonding network contributes to the compound's thermal stability and influences its solubility characteristics in protic solvents.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.0563250 g/mol

Monoisotopic Mass

207.0563250 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types